molecular formula C23H16F2N2O3 B2581222 (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327197-29-4

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2581222
CAS No.: 1327197-29-4
M. Wt: 406.389
InChI Key: ASJCIERWFGULTI-VYIQYICTSA-N
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic chromene-derived compound featuring a carboxamide group at position 3 of the chromene core, a (3,5-difluorophenyl)imino substituent at position 2, and a 4-methoxyphenyl group as the amide nitrogen substituent. Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-(3,5-difluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O3/c1-29-19-8-6-17(7-9-19)26-22(28)20-10-14-4-2-3-5-21(14)30-23(20)27-18-12-15(24)11-16(25)13-18/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCIERWFGULTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative and an appropriate nucleophile.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a methoxyphenylboronic acid and a suitable halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may interact with cell surface or intracellular receptors, modulating signaling pathways and cellular responses.

    DNA Intercalation: It may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on substituent effects, synthetic strategies, and inferred physicochemical properties.

Substituent-Driven Comparisons

A. 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)

  • Core Structure: Cyanoacetamide with a hydrazinylidene bridge (vs. chromene-carboxamide in the target compound).
  • Substituents: 4-Methoxyphenyl (shared with the target compound’s amide group). 4-Sulfamoylphenyl (electron-withdrawing vs. the target’s 3,5-difluorophenyl imino group).
  • Synthesis: Prepared via coupling of cyanoacetanilide with diazonium salts, a method adaptable for introducing diverse aryl groups .
  • Key Data :
    • Melting point: 274°C (higher than typical chromenes, likely due to sulfonamide hydrogen bonding).
    • IR/NMR: Strong C≡N (2212 cm⁻¹) and C=O (1662 cm⁻¹) signals, similar to carboxamide motifs in the target compound .

B. 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4)

  • Core Structure: Chromeno-pyrimidinone (vs. simpler chromene-carboxamide).
  • Substituents :
    • 2-Chlorobenzylidene and 2-chlorophenyl (halogenated vs. fluorine in the target compound).
  • Synthesis : Derived from chromene-carbonitrile intermediates via cyclization with acetic anhydride, a route applicable to fused heterocycles .
  • Key Inferences: Chlorine’s steric and electronic effects may reduce solubility compared to fluorine.

C. General Fluorinated Analogues Fluorine substituents (as in the target compound) are known to:

  • Enhance metabolic stability and membrane permeability vs. chlorine or methoxy groups.
  • Participate in electrostatic interactions with enzyme active sites, as seen in FDA-approved fluorinated drugs (e.g., fluoroquinolones) .

Computational Insights

  • The 3,5-difluorophenyl group may form halogen bonds with target proteins, similar to chlorine in Compound 4 but with reduced steric hindrance.
  • The 4-methoxyphenyl group could engage in hydrophobic or π-stacking interactions, as observed in sulfamoylphenyl-containing compounds like 13b .

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